molecular formula C19H27N5O5S B2700357 N-(3,4-dimethoxybenzyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide CAS No. 2034245-25-3

N-(3,4-dimethoxybenzyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2700357
CAS No.: 2034245-25-3
M. Wt: 437.52
InChI Key: QOHKHUZZFVOXJQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C19H27N5O5S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Impurities and Synthesis

Compounds similar to the one mentioned are often studied in the context of pharmaceutical synthesis and the identification of impurities in drug formulations. For instance, the synthesis of omeprazole, a proton pump inhibitor, involves complex reactions that can lead to various impurities. Research in this area aims to optimize synthesis pathways to minimize these impurities and enhance the drug's purity and efficacy (Saini et al., 2019).

Sulfonamides in Clinical Use

Sulfonamide compounds, which share the sulfonyl functional group with the chemical , have significant clinical applications. They are used in various drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent studies have focused on novel sulfonamides with potential applications as antiglaucoma drugs or antitumor agents, highlighting the ongoing need for new compounds with enhanced selectivity and efficacy (Carta et al., 2012).

Heterocyclic Compounds in Drug Design

The presence of heterocyclic scaffolds, such as pyrazole, is central to many pharmaceuticals and drug candidates. These structures are crucial for developing new medications with varied therapeutic effects. Research in this area explores the synthesis and application of heterocyclic compounds, aiming to discover novel therapeutic agents (Kiyani, 2018).

Antioxidant Activity Analysis

The study of antioxidants, including those with benzene rings and dimethoxy functional groups, is essential in food engineering, medicine, and pharmacy. Various methods are used to determine antioxidant activity, offering insights into the potential health benefits of new compounds (Munteanu & Apetrei, 2021).

Environmental Impact of Chemical Compounds

Investigations into the environmental fate and behavior of chemical compounds, including those related to the one specified, are critical. Studies in this area focus on understanding how such compounds interact with the environment, their degradation pathways, and their potential impact on ecosystems and human health (Haman et al., 2015).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5S/c1-22-14-16(13-21-22)30(26,27)24-8-4-7-23(9-10-24)19(25)20-12-15-5-6-17(28-2)18(11-15)29-3/h5-6,11,13-14H,4,7-10,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHKHUZZFVOXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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